2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide
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Overview
Description
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide is a complex organic compound with a molecular formula of C23H24N4O5 This compound is known for its unique structure, which includes a benzodioxole moiety, an acetyl group, and a cyclohexylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Acetylation: The benzodioxole moiety is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated benzodioxole is reacted with cyclohexylamine to form the amide bond.
Final Coupling: The resulting intermediate is coupled with benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the acetyl and amide groups.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It has been studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, have been investigated to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, such as those related to cancer cell growth.
Signal Transduction: It can modulate signal transduction pathways, leading to altered cellular responses.
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazinoacetyl]amino}-N-(4-chlorophenyl)benzamide
- **2-{[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazinoacetyl]amino}-N-(4-methylphenyl)benzamide
Uniqueness
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C22H24N2O5/c25-21(13-27-16-10-11-19-20(12-16)29-14-28-19)24-18-9-5-4-8-17(18)22(26)23-15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13-14H2,(H,23,26)(H,24,25) |
InChI Key |
CIBRVNANXOYFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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